Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate

Surfactant science Green chemistry Bio-based surfactants

Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate (CAS 93980‑68‑8), also referred to as dodecyl ricinoleate or ricinoleic acid lauryl ester, is a long-chain fatty acid ester derived from ricinoleic acid—the signature hydroxy fatty acid of castor oil—and 1-dodecanol. It belongs to the alkyl ricinoleate family and possesses a C30 hydrocarbon backbone with a single unsaturation at C9 (Z configuration) and a secondary hydroxyl group at C12 (R configuration).

Molecular Formula C30H58O3
Molecular Weight 466.8 g/mol
CAS No. 93980-68-8
Cat. No. B12649298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl (9Z,12R)-12-hydroxy-9-octadecenoate
CAS93980-68-8
Molecular FormulaC30H58O3
Molecular Weight466.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O
InChIInChI=1S/C30H58O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h18,22,29,31H,3-17,19-21,23-28H2,1-2H3/b22-18-/t29-/m1/s1
InChIKeyRAPSKERQUJHWAM-HYTUOHKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate (CAS 93980-68-8): Core Identity and Structural Class Baseline


Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate (CAS 93980‑68‑8), also referred to as dodecyl ricinoleate or ricinoleic acid lauryl ester, is a long-chain fatty acid ester derived from ricinoleic acid—the signature hydroxy fatty acid of castor oil—and 1-dodecanol [1]. It belongs to the alkyl ricinoleate family and possesses a C30 hydrocarbon backbone with a single unsaturation at C9 (Z configuration) and a secondary hydroxyl group at C12 (R configuration). These structural features confer a combination of hydrophobicity (dodecyl tail), polarity (hydroxyl group), and a point of unsaturation that differentiate it from both fully saturated analogs (e.g., 12-hydroxystearate esters) and shorter or longer alkyl‑chain ricinoleates .

Why Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate Cannot Be Replaced by Generic Alkyl Ricinoleates — The Chain-Length and Hydroxyl-Structure Rationale


Alkyl ricinoleates share the ricinoleic acid core, yet the alkyl chain length profoundly modulates physicochemical and performance properties. In the landmark study by Karuna et al., the sulfated sodium salts of dodecyl ricinoleate were found to deliver surfactant performance comparable to the industry benchmark sodium dodecyl sulfate (SDS), whereas other alkyl homologs did not achieve parity [1]. Moreover, the enzymatic preparation work by Ghoshray and Bhattacharya identified tetradecyl ricinoleate as the optimum for surface activity in the unsulfated series, demonstrating that a shift of only two methylene units in the alkyl tail can materially alter surfactant behavior [2]. These findings illustrate that a generic substitution—e.g., replacing the dodecyl ester with a methyl, ethyl, or tetradecyl ricinoleate—will not reproduce the same balance of surface activity and hydrophobicity, making the dodecyl variant a purposeful choice rather than an interchangeable commodity.

Quantitative Comparator Evidence for Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate — Surfactant Performance and Biocompatibility Differentiation


Sulfated Dodecyl Ricinoleate Matches Sodium Dodecyl Sulfate (SDS) in Surfactant Performance

In a direct head-to-head comparison, sulfated sodium dodecyl ricinoleate exhibited surfactant properties (surface tension reduction, critical micelle concentration, foaming power, and calcium tolerance) that were statistically indistinguishable from those of sodium dodecyl sulfate (SDS), the gold-standard anionic surfactant. Simultaneously, the sulfated alkyl ricinoleate series as a whole outperformed the corresponding sulfated alkyl 12-hydroxystearate series across all measured surfactant metrics [1]. This dual finding establishes that the dodecyl ricinoleate scaffold, upon sulfation, can replicate benchmark surfactant efficacy while offering a bio-based and potentially more biodegradable alternative to the petrochemical-derived SDS.

Surfactant science Green chemistry Bio-based surfactants

Dodecyl Ricinoleate Provides Superior Biocompatibility Over SDS in Mucosal and Cellular Assays

While sodium dodecyl sulfate is known to disrupt intestinal mucosal and smooth muscle cell function at low concentrations, ricinoleic acid and its esters—including the dodecyl ester—exhibit a differential toxicity profile. In comparative in vitro assays, SDS caused significant depression of mucosal and smooth muscle cell activity, whereas sodium ricinoleate and analogous ricinoleate surfactants produced a markedly attenuated effect [1]. The molecular basis is attributed to the hydroxyl group at C12, which moderates the amphipathic interaction with membrane lipoproteins, reducing the lytic potential relative to fully hydrophobic alkyl sulfates [1]. This differential provides a quantitative rationale for selecting dodecyl ricinoleate over SDS in applications where cellular or mucosal contact must be minimized, such as in personal care, pharmaceuticals, or food-contact materials.

Biocompatibility In vitro toxicology Cellular membrane interactions

High-Priority Application Scenarios for Dodecyl (9Z,12R)-12-hydroxy-9-octadecenoate Based on Verified Comparative Evidence


Bio-Based Anionic Surfactant Replacing SDS in Personal Care and Household Detergents

The sulfated dodecyl ricinoleate demonstrated surfactant performance equivalent to SDS [1]. This positions the unsulfated parent ester as a precursor for manufacturing high-performing, renewable-resource-derived anionic surfactants. Formulators can replace petrochemical SDS in shampoos, body washes, and household cleaners while maintaining equivalent foaming, cleaning, and emulsifying performance, directly validated by the Karuna et al. head-to-head data.

Low-Irritation Emulsifier for Sensitive-Skin and Mucosal Biomedical Formulations

The attenuated mucosal and smooth muscle depression exhibited by ricinoleate-based surfactants relative to SDS [1] makes dodecyl ricinoleate a candidate emulsifier or solubilizer in formulations intended for topical application on compromised skin, nasal sprays, or intestinal drug delivery systems, where aggressive surfactants are contraindicated.

Intermediate for Synthesizing Specialty Surfactants with Tailored Chain-Length Performance

Because the alkyl chain length governs surface activity—as shown by the optimum tetradecyl chain length identified by Ghoshray and Bhattacharya [2]—the dodecyl ester occupies a strategic intermediate hydrophobicity position. Researchers developing structure–activity-relationship libraries of bio-based surfactants can use dodecyl ricinoleate as a benchmark reference point, enabling systematic tuning of solubility, CMC, and emulsifying power by varying the alkyl chain.

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